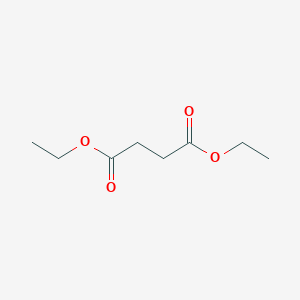
1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione
Overview
Description
The compound “1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione” is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an imidazolidinedione group (a five-membered ring with two nitrogen atoms and two carbonyl groups), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by functional group interconversions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. For instance, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The imidazolidinedione group might participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Computational methods can also provide estimates of these properties .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound was synthesized by N-alkylation of 1-({[5-(4-chlorophenyl)-2-furanyl]methylene}amino)-2,4-imidazolidinedione with 1-bromo-4-chlorobutane and N-methylpiperazine, exhibiting a structure where cations, anions, and water molecules are linked by hydrogen bonds (Liang, Mu, Liu, & Liu, 2011).
Pharmacological Applications
- Some analogues of this compound, specifically 5-hydroxy substitution products of 2,4-imidazolidinediones, were synthesized and evaluated for skeletal muscle relaxant activity, showing effectiveness in vivo and in vitro (Ellis, White, Schwan, & Wessels, 1978).
- The compound's derivatives, particularly 3-(aminoacyl)-1-[[[5-(substituted phenyl)-2-furanyl] methylene]amino]-2,4-imidazolidinediones, demonstrated skeletal muscle relaxant activity, with some being active orally (Wessels, Ellis, & White, 1981).
Molecular Modelling and Hypothermic Activity
- Dantrolene sodium and its analogues, including those based on 1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione, were studied for their hypothermic activity in mice. Molecular modeling suggested that the semi-folded conformers of these compounds are responsible for their biological activity (Khalaj, Sharifzadeh, Shadnia, & Ghamsari, 1999).
Potential Antiarrhythmic Effects
- A novel class III antiarrhythmic compound, NE-10064, derived from 1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione, was tested for its ability to block human IsK channels, demonstrating potent inhibitory effects (Busch, Herzer, Takumi, Krippeit-Drews, Waldegger, & Lang, 1994).
Anticancer Properties
- Thiazolidinone compounds containing a furan moiety, derivatives of 1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione, exhibited moderate to strong antiproliferative activity in human leukemia cell lines. These compounds' effectiveness was influenced by the electron-donating groups on the thiazolidinone moiety (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8H2,(H,17,19,20)/b16-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDICRFJOPMLLET-FRKPEAEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione | |
CAS RN |
14663-26-4 | |
| Record name | 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the compound 1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione dihydrochloride?
A1: This compound is being investigated for its potential as an anti-arrhythmic and antifibrillary agent []. While its exact mechanism of action remains to be fully elucidated, its chemical structure suggests it might interact with ion channels or receptors involved in cardiac electrical activity.
Q2: How is 1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride synthesized?
A2: The synthesis involves a two-step process. First, 1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione is reacted with 1-bromo-4-chlorobutane. Subsequently, this intermediate product undergoes a reaction with N-methylpiperazine, ultimately yielding 1-(((5-(4-Chlorophenyl)-2-furanyl)methylene)amino)-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride [, ]. This specific synthesis route highlights the ability to modify the imidazolidinedione core structure, potentially leading to derivatives with altered pharmacological profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



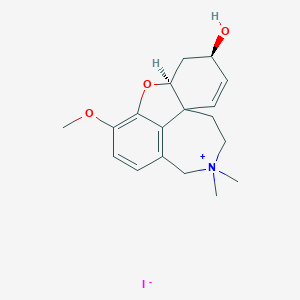

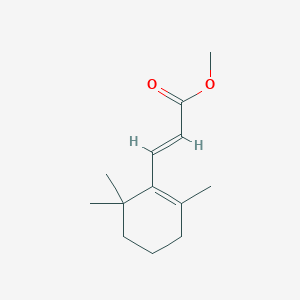
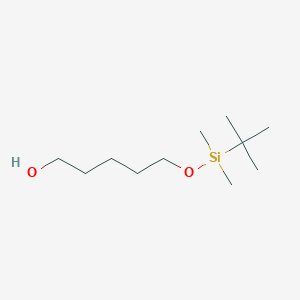
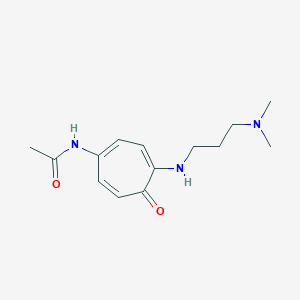
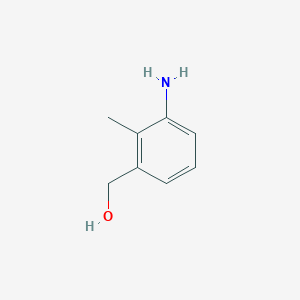
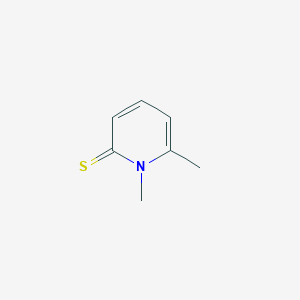
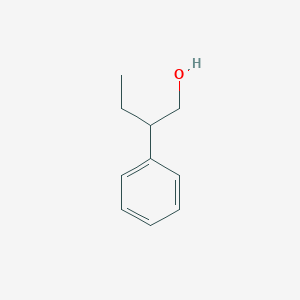

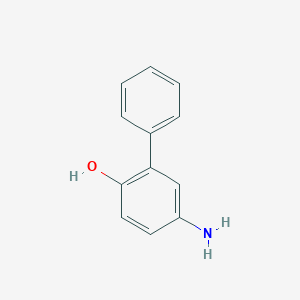
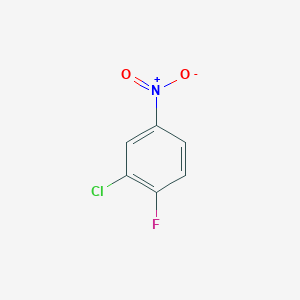
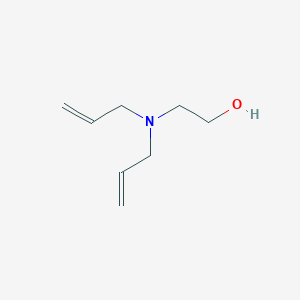
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)
